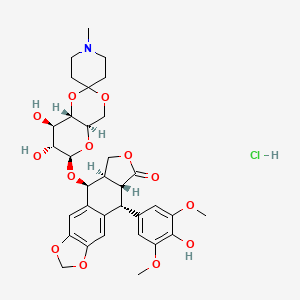
79S57LPX4V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride (79S57LPX4V) is a derivative of epipodophyllotoxin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride involves multiple steps:
Starting Material: The synthesis begins with epipodophyllotoxin.
Glycosylation: The glycosylation of epipodophyllotoxin with β-D-glucopyranosyl chloride in the presence of a suitable catalyst.
Formation of Piperidylidene Derivative: The resulting glycoside is then reacted with 1-methyl-4-piperidylidene to form the piperidylidene derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit topoisomerase II.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the enzyme topoisomerase II. This enzyme is crucial for DNA replication and cell division. By inhibiting topoisomerase II, the compound induces DNA strand breaks, leading to apoptosis (programmed cell death) in cancer cells. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etoposide: Another epipodophyllotoxin derivative with similar anti-cancer properties.
Teniposide: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
4’-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-β-D-glucopyranosyl)epipodophyllotoxin hydrochloride is unique due to its specific glycosylation pattern and the presence of the piperidylidene moiety, which may confer distinct pharmacological properties compared to other epipodophyllotoxin derivatives.
Eigenschaften
CAS-Nummer |
72823-92-8 |
|---|---|
Molekularformel |
C33H40ClNO13 |
Molekulargewicht |
694.1 g/mol |
IUPAC-Name |
(5S,5aR,8aR,9R)-5-[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-1'-methylspiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,4'-piperidine]-6-yl]oxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride |
InChI |
InChI=1S/C33H39NO13.ClH/c1-34-6-4-33(5-7-34)44-13-23-30(47-33)27(36)28(37)32(45-23)46-29-17-11-20-19(42-14-43-20)10-16(17)24(25-18(29)12-41-31(25)38)15-8-21(39-2)26(35)22(9-15)40-3;/h8-11,18,23-25,27-30,32,35-37H,4-7,12-14H2,1-3H3;1H/t18-,23+,24+,25-,27+,28+,29+,30+,32-;/m0./s1 |
InChI-Schlüssel |
BDVVLVNGXLFJBB-NDCBBRKYSA-N |
SMILES |
CN1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4C5COC(=O)C5C(C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)O)OC)O)O.Cl |
Isomerische SMILES |
CN1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)O[C@H]4[C@H]5COC(=O)[C@@H]5[C@@H](C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)O)OC)O)O.Cl |
Kanonische SMILES |
CN1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4C5COC(=O)C5C(C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)O)OC)O)O.Cl |
Synonyme |
4'-demethyl-1-O-(4,6-O-(1-methyl-4-piperidylidene)-beta-D-glucopyranosyl)epipodophyllotoxin .HCl compound 27-487 NSC B 116351 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















